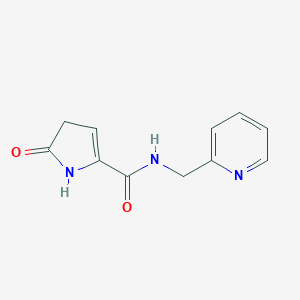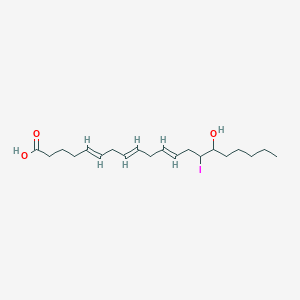
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid (14-IHETE) is a bioactive molecule that belongs to the family of eicosanoids. Eicosanoids are signaling molecules that are derived from arachidonic acid, a polyunsaturated fatty acid. 14-IHETE is synthesized from arachidonic acid through the action of lipoxygenase enzymes. It has been shown to have various biochemical and physiological effects in the human body.
Mechanism Of Action
The exact mechanism of action of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is not fully understood. However, it is known to act through the activation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and cell proliferation.
Biochemical And Physiological Effects
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid has various biochemical and physiological effects in the human body. It has been shown to regulate blood pressure by modulating the activity of angiotensin II, a hormone that regulates blood pressure. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments is that it is a bioactive molecule that is naturally produced in the human body. This makes it easier to study its effects in vitro and in vivo. However, one of the limitations of using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments is that it is a relatively unstable molecule that can degrade quickly. This can make it difficult to study its effects over time.
Future Directions
There are several future directions for the study of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid. One direction is to study its effects on other signaling pathways and gene expression patterns. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including hypertension, inflammation, and cancer. Finally, further research is needed to optimize the synthesis and stability of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is a bioactive molecule that has various scientific research applications. It is synthesized from arachidonic acid through the action of lipoxygenase enzymes and has been shown to have various biochemical and physiological effects in the human body. While there are limitations to using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments, there are also many future directions for research on this molecule. Further study of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid could lead to new insights into its role in regulating blood pressure, inflammation, and cancer, and could potentially lead to new therapeutic agents for the treatment of these diseases.
Synthesis Methods
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is synthesized from arachidonic acid through the action of lipoxygenase enzymes. Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce a variety of bioactive lipid mediators. In the case of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid, arachidonic acid is oxidized by 15-lipoxygenase to produce 14-hydroperoxy-5,8,11-eicosatrienoic acid (14-HPETE), which is then reduced by glutathione peroxidase to produce 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid.
Scientific Research Applications
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid has been shown to have various scientific research applications. It has been found to be involved in the regulation of blood pressure, inflammation, and angiogenesis. It has also been shown to have anti-tumor effects in various types of cancer.
properties
CAS RN |
117675-23-7 |
|---|---|
Product Name |
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid |
Molecular Formula |
C20H33IO3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(5E,8E,11E)-15-hydroxy-14-iodoicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H33IO3/c1-2-3-12-16-19(22)18(21)15-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4+,9-7+,13-10+ |
InChI Key |
YSGGLZAREQBHBB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC(C(C/C=C/C/C=C/C/C=C/CCCC(=O)O)I)O |
SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)I)O |
Canonical SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)I)O |
synonyms |
14-iodo-15-hydroxy-5,8,11-eicosatrienoic acid I-HO-A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




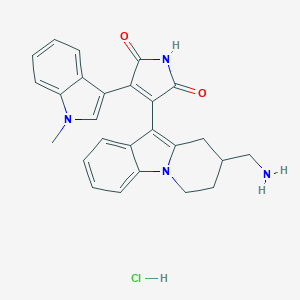

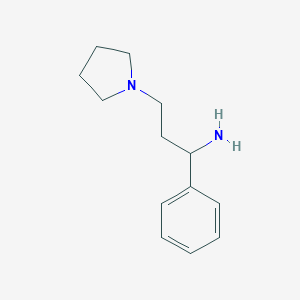
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)



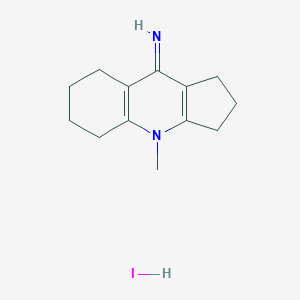
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)


